molecular formula C9H21ClN2O B13654556 1-(2-Isopropoxyethyl)piperazine hydrochloride

1-(2-Isopropoxyethyl)piperazine hydrochloride

Cat. No.: B13654556
M. Wt: 208.73 g/mol
InChI Key: JVAPIQKLTBQSDD-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyethyl)piperazine hydrochloride is a chemical compound with a piperazine ring substituted with an isopropoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-isopropoxyethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and impurities, making the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .

Scientific Research Applications

1-(2-Isopropoxyethyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine hydrochloride
  • 1-(2-Methoxyethyl)piperazine hydrochloride
  • 1-(2-Ethoxyethyl)piperazine hydrochloride

Comparison: 1-(2-Isopropoxyethyl)piperazine hydrochloride is unique due to its isopropoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H21ClN2O

Molecular Weight

208.73 g/mol

IUPAC Name

1-(2-propan-2-yloxyethyl)piperazine;hydrochloride

InChI

InChI=1S/C9H20N2O.ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;/h9-10H,3-8H2,1-2H3;1H

InChI Key

JVAPIQKLTBQSDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1CCNCC1.Cl

Origin of Product

United States

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